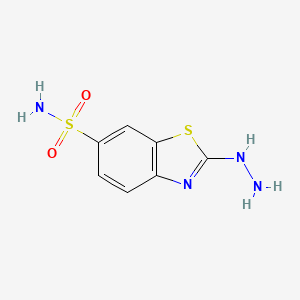

2-Hydrazino-1,3-benzothiazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazino-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C7H7N3S . It is used in the spectrophotometric analysis determination of methenamine and its salts. It is also used in the detection and repair mechanism of Etheno-DNA adducts .

Synthesis Analysis

The synthesis of this compound involves the reaction of this compound (500 mg, 2.0 mmol) and 1-(4-methylphenyl)-4,4,4-trifluoromethyl-1,3-butanedione (510 mg, 2.2 mmol) in DMF (15 ml). Concentrated hydrochloric acid (1 ml) is then added .Molecular Structure Analysis

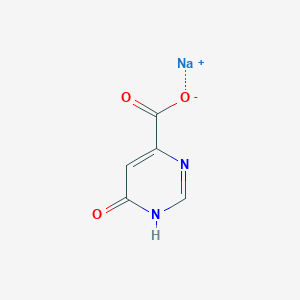

The molecular structure of this compound consists of a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .Physical And Chemical Properties Analysis

This compound is a slightly yellow to beige-green crystalline powder . It has a molecular weight of 165.22 .Scientific Research Applications

Corrosion Inhibition

2-Hydrazino-1,3-benzothiazole-6-sulfonamide derivatives, like 2-hydrazino-6-methyl-benzothiazole (HMBT), have been shown to effectively inhibit the corrosion of mild steel in acidic solutions. These compounds predominantly act as cathodic inhibitors in hydrochloric acid (HCl) and mixed inhibitors in sulfuric acid (H2SO4), demonstrating their potential in corrosion prevention applications (Ajmal, Mideen, & Quraishi, 1994).

Biotransformation Studies

Benzothiazole-2 sulfonamide, a related compound, undergoes complete metabolism in rats, rabbits, and dogs, forming metabolites such as benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. These findings are significant for understanding the metabolic pathways and potential toxicological implications of these compounds (Colucci & Buyske, 1965).

Deprotection Method in Organic Synthesis

In organic chemistry, benzothiazole-2-sulfonamides react with hydroxylamine to form 2-hydroxybenzothiazole, sulfur dioxide, and corresponding amines. This reaction, which occurs under mild conditions, can be utilized as a deprotection method for cleaving benzothiazole-2-sulfonyl-protected amino acids, highlighting its utility in synthetic organic chemistry (Kamps, Belle, & Mecinović, 2013).

Structural Studies in Crystallography

Hydrazones derived from 2-hydrazinyl-1,3-benzothiazole have been studied for their crystal structures. These studies reveal important insights into their conformations and intermolecular hydrogen bonding, which is crucial for understanding their chemical properties and potential applications in materials science (Lindgren et al., 2013).

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel derivatives with potential biological activities. For instance, the synthesis of novel ring closure reactions of 3-hydrazino-1,2,4-triazolo[3,4-b]benzothiazole illustrates the compound's utility in creating new chemical entities (Kapratwar, Baheti, & Kuberkar, 2005).

properties

IUPAC Name |

2-hydrazinyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2S2/c8-11-7-10-5-2-1-4(15(9,12)13)3-6(5)14-7/h1-3H,8H2,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQCNICBPNUMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565237.png)

![1-Acetyl-4-[3-(3,5-dimethylpyrazolyl)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B2565239.png)

![6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565242.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2565244.png)

![N-(4-ethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2565246.png)

![6-[4-(1-Methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2565250.png)

![2-Methyl-5-(phenyl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2565252.png)